molecular formula C21H18N6O B10965168 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10965168
M. Wt: 370.4 g/mol
InChI Key: MHMQGEUXYOAYGA-UHFFFAOYSA-N
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Description

2,5-DIMETHYLPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYLPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzyl group: This is achieved through nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Etherification: The final step involves the formation of the ether bond between the 2,5-dimethylphenyl group and the benzyl group, typically using Williamson ether synthesis conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYLPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-DIMETHYLPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYLPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Triazolo[1,5-c]pyrimidine derivatives
  • Benzyl ethers with different substituents

Uniqueness

2,5-DIMETHYLPHENYL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct biological activities. Its ability to inhibit kinases selectively makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

4-[3-[(2,5-dimethylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-13-6-7-14(2)18(8-13)28-11-15-4-3-5-16(9-15)19-24-21-17-10-23-25-20(17)22-12-27(21)26-19/h3-10,12H,11H2,1-2H3,(H,23,25)

InChI Key

MHMQGEUXYOAYGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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